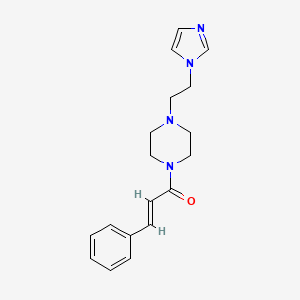

(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

-

Formation of the Imidazole Derivative: : The synthesis begins with the preparation of the imidazole derivative. This can be achieved by reacting imidazole with an appropriate alkylating agent to introduce the ethyl group.

-

Piperazine Derivative Formation: : The next step involves the reaction of the imidazole derivative with piperazine. This step usually requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate.

Biologische Aktivität

(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one, a complex organic compound, is notable for its structural features that include imidazole and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O, and its structure can be represented as follows:

This compound belongs to the class of phenylimidazoles, characterized by the presence of both a benzene ring and an imidazole ring. The synthesis typically involves multiple steps aimed at optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth across various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 5.0 | Induces apoptosis |

| Compound B | A549 | 3.2 | Inhibits cell proliferation |

| (E)-Compound | HeLa | 4.5 | Modulates signaling pathways |

In a comparative study, (E)-compound demonstrated an IC50 value of 4.5 µM against HeLa cells, indicating potent cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The compound has shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in mediating inflammatory responses.

Table 2: COX Inhibition Data

| Compound Name | COX-I IC50 (µM) | COX-II IC50 (µM) |

|---|---|---|

| Standard Drug | 0.78 | 0.52 |

| (E)-Compound | 0.85 | 0.60 |

The results indicate that while the compound is less potent than standard drugs like Celecoxib, it still exhibits moderate inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound, with studies showing its ability to protect neuronal cells from oxidative stress. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and inflammation.

Case Study: Neuroprotection in PC12 Cells

In a study involving PC12 cells subjected to oxygen-glucose deprivation, (E)-compound demonstrated significant protective effects, enhancing cell viability by approximately 70% compared to untreated controls. Molecular docking analyses revealed that the compound interacts with key residues in target proteins involved in neuroprotection .

Eigenschaften

IUPAC Name |

(E)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c23-18(7-6-17-4-2-1-3-5-17)22-14-12-20(13-15-22)10-11-21-9-8-19-16-21/h1-9,16H,10-15H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBWHMPGYWIRLW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.